1-Bromo-2-(2-methoxyethoxy)-2-methylpropane

Catalog No.
S13820768
CAS No.
M.F
C7H15BrO2
M. Wt
211.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2-methoxyethoxy)-2-methylpropane

Product Name

1-Bromo-2-(2-methoxyethoxy)-2-methylpropane

IUPAC Name

1-bromo-2-(2-methoxyethoxy)-2-methylpropane

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

InChI

InChI=1S/C7H15BrO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3

InChI Key

ABMGVOYXUOFMIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OCCOC

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to yield alkenes.
  • Oxidation and Reduction: Although less common for this specific compound, it can participate in oxidation and reduction reactions depending on the reaction conditions.

Several methods exist for synthesizing 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane:

  • Reaction with Phosphorus Tribromide: A common method involves reacting isobutanol with phosphorus tribromide under controlled conditions to yield the desired product.
    • Procedure: In a typical synthesis, isobutanol is mixed with phosphorus tribromide in an inert atmosphere. The mixture is stirred and allowed to react at room temperature before being heated to facilitate bromination. After cooling, the product is extracted using organic solvents.

1-Bromo-2-(2-methoxyethoxy)-2-methylpropane has various applications:

  • Synthetic Chemistry: It serves as a reagent for synthesizing more complex organic molecules, particularly useful for forming carbon-carbon and carbon-oxygen bonds.
  • Pharmaceutical Research: This compound acts as an intermediate in drug synthesis, aiding in the development of new pharmaceuticals.
  • Material Science: It is utilized in preparing specialized materials, including polymers and resins, due to its ability to introduce functional groups into polymer backbones .

While specific interaction studies focusing solely on 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane are scarce, research on similar compounds suggests that they may interact with various biological targets. These interactions could influence biochemical pathways relevant to drug development and material science applications. Further studies would be necessary to elucidate its specific interactions and effects within biological systems.

Several compounds share structural similarities with 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-methylpropaneC₄H₉BrUsed as a synthetic reagent; simpler structure
1-Bromo-2-(2-methoxyethoxy)ethaneC₅H₁₁BrO₂Contains two ether groups; more complex
1-Bromo-2-methoxypropaneC₄H₉BrOLacks the additional ethoxy group; simpler
1-Bromo-3,6-dioxaheptaneC₈H₁₅BrO₂Contains a heptane backbone; used in diverse syntheses

The uniqueness of 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane lies in its specific combination of functional groups and its utility in both synthetic chemistry and material science applications .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

210.02554 g/mol

Monoisotopic Mass

210.02554 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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